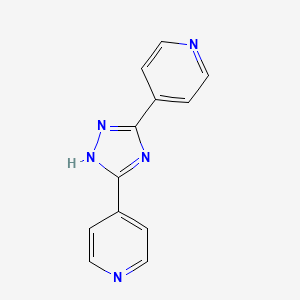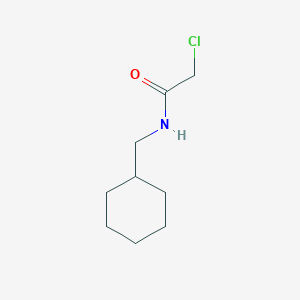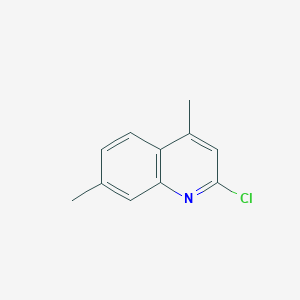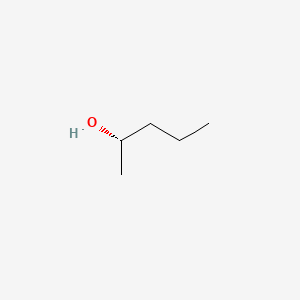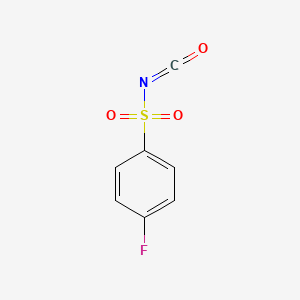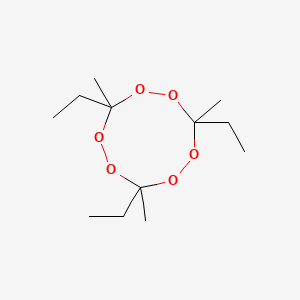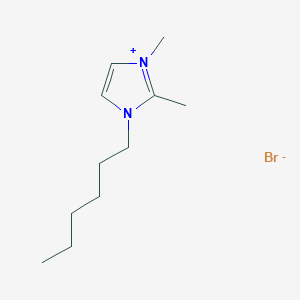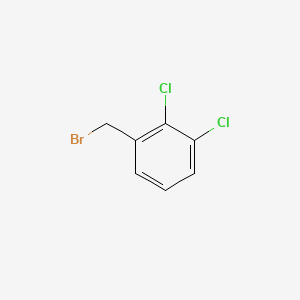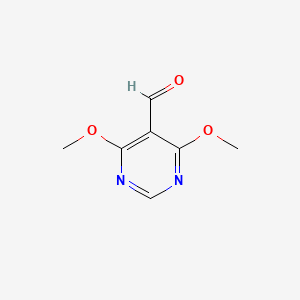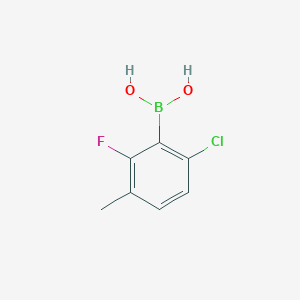
2-Chloro-6-fluoro-5-methylphenylboronic acid
Descripción general
Descripción
2-Chloro-6-fluoro-5-methylphenylboronic acid is a chemical compound with the linear formula ClC6H2(F)(CH3)B(OH)2 . It is used in various chemical reactions and has been the subject of several research studies .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-5-methylphenylboronic acid consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a methyl group. The boronic acid group is attached to the carbon atom bearing the chlorine atom .Chemical Reactions Analysis
Boronic acids, such as 2-Chloro-6-fluoro-5-methylphenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
2-Chloro-6-fluoro-5-methylphenylboronic acid is a solid substance with a melting point of 127-132 °C . It has a molecular weight of 188.39 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 323.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
Boronic acid derivatives, including variants similar to "2-Chloro-6-fluoro-5-methylphenylboronic acid," have been studied for their fluorescence quenching properties. Such studies are crucial for understanding molecular interactions and can be applied in sensor technology and analytical chemistry. For instance, the fluorescence quenching mechanism of two biologically active boronic acid derivatives was explored using Stern-Volmer kinetics, shedding light on the static quenching mechanism active in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthetic Chemistry and Drug Development
Arylboronic acids, including "2-Chloro-6-fluoro-5-methylphenylboronic acid," play a critical role in synthetic chemistry, especially in Suzuki cross-coupling reactions. This method is widely used to create biologically active compounds, including potential pharmaceuticals. The synthesis of various new derivatives through palladium-catalyzed Suzuki cross-coupling reactions demonstrates the importance of arylboronic acids in drug development and the exploration of their pharmacological aspects (Ikram et al., 2015).
Sensing and Selectivity Improvement
Boronic acids are instrumental in developing sensitive and selective sensors for biological molecules, such as glucose. The aggregation of amphiphilic monoboronic acids and the use of "knock-out" binding strategies enhance selectivity for specific targets, demonstrating the compound's potential in biosensing applications (Huang et al., 2013).
Environmental and Analytical Applications
Arylboronic acids are used in synthesizing monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in environmental studies. This application underscores the role of such compounds in enhancing the accuracy and reliability of analytical methods for detecting and quantifying toxic substances in the environment (Sott, Hawner, & Johansen, 2008).
Catalysis and Organic Synthesis
The catalytic properties of arylboronic acids, similar to "2-Chloro-6-fluoro-5-methylphenylboronic acid," facilitate various organic reactions, including dehydrative amide condensation. Such reactions are pivotal in synthesizing a wide range of organic compounds, highlighting the compound's versatility in organic synthesis (Yamashita, Sakakura, & Ishihara, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(6-chloro-2-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBULPFGOYOICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394818 | |
| Record name | 2-Chloro-6-fluoro-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352535-86-5 | |
| Record name | 2-Chloro-6-fluoro-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



